VCL-F (Venetoclax impurity)

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is a cornerstone of modern pharmaceutical development and quality assurance, representing a systematic process to identify, quantify, and control unwanted chemicals in active pharmaceutical ingredients (APIs) and finished drug products. globalpharmatek.combiomedres.us The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a medication. pharmaffiliates.comjpionline.org Some impurities may pose direct health risks, ranging from allergic reactions to toxic or carcinogenic effects. biomedres.uslongdom.org

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels. pharmaffiliates.comlongdom.org Adherence to these standards is mandatory for gaining market approval and ensuring patient safety. longdom.org Impurity profiling is not merely a regulatory hurdle; it is an essential scientific endeavor that provides deep insights into a drug's degradation pathways, which helps in defining appropriate storage conditions and shelf-life. globalpharmatek.comlongdom.org Furthermore, by revealing how different manufacturing parameters affect impurity formation, profiling aids in optimizing and controlling the synthesis process to minimize unwanted byproducts and ensure product consistency and quality. globalpharmatek.compharmaffiliates.com

Overview of Venetoclax and its Synthesis Challenges

Venetoclax is a first-in-class, orally bioavailable small-molecule drug that selectively inhibits the B-cell lymphoma 2 (Bcl-2) protein. veeprho.comsci-hub.se This protein is crucial for preventing apoptosis (programmed cell death), and its overexpression in cancer cells allows them to survive and resist chemotherapy. sci-hub.setga.gov.au By blocking Bcl-2, Venetoclax restores the normal process of apoptosis, making it an effective treatment for certain hematologic cancers like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). veeprho.comaquigenbio.com

The synthesis of Venetoclax is a complex, multi-step process that presents significant chemical challenges, making impurity control a critical focus of its manufacturing. acs.org The molecular structure of Venetoclax is intricate, featuring multiple functional groups susceptible to chemical transformation. aquigenbio.com Early synthetic routes were inefficient and faced issues with scalability and purification, particularly with key intermediates that were difficult to isolate in high purity. sci-hub.se

Classification of Pharmaceutical Impurities Relevant to Venetoclax Manufacturing

Pharmaceutical impurities are categorized based on their origin as defined by ICH guidelines, primarily ICH Q3A, which applies to new drug substances. biotech-spain.comich.org This classification helps in developing appropriate strategies for their control. The main categories are organic impurities, inorganic impurities, and residual solvents.

Interactive Data Table: ICH Impurity Classifications

| Impurity Category | Description | Examples Relevant to Venetoclax Manufacturing |

|---|---|---|

| Organic Impurities | Can arise during the manufacturing process or storage of the drug substance. They can be identified or unidentified, volatile or non-volatile. ich.org | Starting Materials & Intermediates: Unreacted precursors from the complex synthesis. jpionline.orgBy-products: Unwanted products from side reactions, such as the bis-amide impurity (49) formed during sulfonamide coupling. acs.orgDegradation Products: Formed by chemical changes to Venetoclax over time or under stress (e.g., oxidation, hydrolysis). aquigenbio.comnih.gov Examples include Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine (B1172632) (VHA). nih.gov |

| Inorganic Impurities | Result from the manufacturing process and are normally known and identified. ich.org | Reagents, Ligands, & Catalysts: Residual metals from cross-coupling reactions (e.g., Palladium). jpionline.orgeuropa.euInorganic Salts: May be used in various reaction or work-up steps. ich.orgOther Materials: Filter aids or charcoal used during purification. ich.org |

| Residual Solvents | Inorganic or organic liquids used during the synthesis of the drug substance. ich.org | Various organic solvents used in reaction steps, extraction, and crystallization. Their control is governed by ICH Q3C guidelines based on toxicity. jpionline.orgbiotech-spain.com |

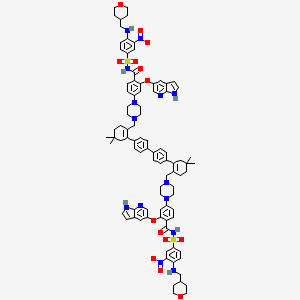

VCL-F is an organic impurity of Venetoclax. lgcstandards.com Based on its chemical structure, which appears to be a dimeric form of Venetoclax, it is likely formed as a by-product during one of the synthesis steps, possibly a coupling reaction where two molecules of a Venetoclax precursor or the final molecule react with each other.

Interactive Data Table: Profile of Key Venetoclax Impurities

| Impurity Name | CAS Number | Molecular Formula | Likely Classification |

|---|---|---|---|

| VCL-F | 2412506-53-5 | C₉₀H₁₀₀N₁₄O₁₄S₂ | Organic Impurity (By-product) |

| Venetoclax N-oxide (VNO) | Not Available | C₄₅H₅₀ClN₇O₈S | Organic Impurity (Degradation Product) |

| Venetoclax Hydroxylamine (VHA) | Not Available | C₄₅H₅₀ClN₇O₈S | Organic Impurity (Degradation Product) |

Historical Context of Venetoclax Impurity Identification and Management

The management of impurities in Venetoclax has evolved significantly from its initial development to its large-scale manufacturing. The journey to the approved drug, which took over two decades, involved substantial efforts to overcome chemical and quality challenges. sci-hub.semdpi.com

The identification of impurities has been a key part of this evolution. Regulatory approval required a comprehensive understanding of how and when impurities are formed. europa.eu This was achieved through a combination of spiking studies (intentionally adding an impurity to see how it behaves in the process) and process stress studies. europa.eu

In recent years, forced degradation studies have become central to identifying potential degradation products that are not typically formed during synthesis but could appear during storage. nih.govresearchgate.net These studies expose Venetoclax to harsh conditions (acidic, basic, oxidative, photolytic, and thermolytic) to predict its degradation pathways. mdpi.comresearchgate.net Through this work, several degradation products, such as the oxidative impurities Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine (VHA), were identified, synthesized, and characterized. nih.govresearchgate.net Advanced analytical techniques are essential for this work.

Interactive Data Table: Analytical Techniques in Venetoclax Impurity Profiling

| Technique | Application in Venetoclax Impurity Analysis |

|---|---|

| HPLC / UPLC | High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography are the primary methods for separating Venetoclax from its impurities, allowing for their detection and quantification. biomedres.usaquigenbio.comnih.gov |

| Mass Spectrometry (MS) | Often coupled with LC (LC-MS), it is used to determine the molecular weight of unknown impurities, aiding in their initial identification. veeprho.comresearchgate.net High-Resolution Mass Spectrometry (HR-MS) provides precise mass measurements for structural elucidation. aquigenbio.com |

| NMR Spectroscopy | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, 2D-NMR) is a powerful technique used for the definitive structural characterization of isolated impurities, such as VNO and VHA. aquigenbio.comnih.govacs.org |

This rigorous, science-based approach to identifying and controlling impurities throughout the development history of Venetoclax ensures the quality and safety of the final drug product.

Structure

2D Structure

Properties

Molecular Formula |

C90H100N14O14S2 |

|---|---|

Molecular Weight |

1666.0 g/mol |

IUPAC Name |

4-[4-[[2-[4-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C90H100N14O14S2/c1-89(2)29-21-67(57-99-33-37-101(38-34-99)69-13-17-75(83(47-69)117-71-45-65-23-31-91-85(65)95-55-71)87(105)97-119(111,112)73-15-19-79(81(49-73)103(107)108)93-53-59-25-41-115-42-26-59)77(51-89)63-9-5-61(6-10-63)62-7-11-64(12-8-62)78-52-90(3,4)30-22-68(78)58-100-35-39-102(40-36-100)70-14-18-76(84(48-70)118-72-46-66-24-32-92-86(66)96-56-72)88(106)98-120(113,114)74-16-20-80(82(50-74)104(109)110)94-54-60-27-43-116-44-28-60/h5-20,23-24,31-32,45-50,55-56,59-60,93-94H,21-22,25-30,33-44,51-54,57-58H2,1-4H3,(H,91,95)(H,92,96)(H,97,105)(H,98,106) |

InChI Key |

MYMDYFXAFSFLRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C(CCC(C4)(C)C)CN5CCN(CC5)C6=CC(=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NCC8CCOCC8)[N+](=O)[O-])OC9=CN=C1C(=C9)C=CN1)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C |

Origin of Product |

United States |

Structural Elucidation and Characterization of Vcl F Venetoclax Impurity

Isolation Methodologies for VCL-F (Venetoclax Impurity)

The isolation of a specific impurity from a complex mixture of the parent drug and other related substances requires robust and selective techniques. The following methodologies are employed to obtain VCL-F in a pure form suitable for structural analysis.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the isolation and purification of pharmaceutical impurities. acs.orgnih.gov This method is scaled up from analytical HPLC to handle larger quantities of material, allowing for the collection of fractions containing the impurity of interest.

For the isolation of Venetoclax impurities, a preparative HPLC system equipped with a suitable stationary phase, such as a C18 column, is often utilized. nih.govmdpi.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best possible separation between Venetoclax and its impurities. nih.govmdpi.com The selection of the mobile phase and gradient elution program is critical for resolving closely related compounds. mdpi.com

In a typical procedure, the crude mixture containing VCL-F is dissolved in an appropriate solvent and injected onto the preparative HPLC column. The elution is monitored by a detector, and fractions are collected at the retention time corresponding to the VCL-F peak. These fractions are then combined and the solvent is removed, often by lyophilization or evaporation, to yield the purified impurity.

Forced degradation studies are intentionally conducted to generate degradation products and provide insights into the stability of a drug substance. nih.govresearchgate.netresearchgate.net These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net The resulting samples are enriched with impurities, which facilitates their isolation and characterization.

To enrich VCL-F, Venetoclax can be subjected to various stress conditions. For instance, studies have shown that Venetoclax is susceptible to degradation under acidic, basic, and oxidative conditions. nih.govresearchgate.net By treating a solution of Venetoclax with an acid, base, or an oxidizing agent, the concentration of degradation products, including potentially VCL-F, is significantly increased. nih.govacs.org

Following the stress testing, the resulting mixture is then subjected to preparative chromatography, as described in the previous section, to isolate the impurity of interest from the remaining parent drug and other degradation products. mdpi.com This enrichment step is crucial as it increases the amount of the impurity available for detailed spectroscopic analysis.

Spectroscopic Characterization of VCL-F (Venetoclax Impurity)

Once VCL-F is isolated and purified, its chemical structure is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their neighboring atoms. The chemical shifts of the protons in VCL-F are compared to those of the parent Venetoclax molecule to identify structural modifications. Specific changes in the chemical shifts can indicate alterations to nearby functional groups. acs.org

¹H NMR Data for a Venetoclax Impurity (Venetoclax N-oxide) in DMSO-d₆ acs.org

| Proton Assignment | Chemical Shift (δ ppm) |

|---|---|

| H-15 | 4.03 |

| H-16, H-19 | 3.45-3.49 |

| H-16', H-19' | 3.22-3.31 |

This table is interactive. You can sort and filter the data.

Changes in the chemical shifts of the methylene (B1212753) protons (H-15, H-16, and H-19) attached to the piperazine (B1678402) ring are particularly indicative of modification at this position, such as N-oxidation. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment. Comparing the ¹³C NMR spectrum of VCL-F with that of Venetoclax allows for the identification of any changes in the carbon framework.

¹³C NMR Data for a Venetoclax Impurity (Venetoclax N-oxide) in DMSO-d₆ acs.orgnih.gov

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| 15-CH₂ | 70.0 |

This table is interactive. You can sort and filter the data.

Similar to the ¹H NMR data, a downfield shift of the carbon signals corresponding to the piperazine ring (15-CH₂, 16-CH₂, and 19-CH₂) suggests that an electronegative atom, such as oxygen, has been introduced at the nitrogen atom of the piperazine moiety. nih.gov This deshielding effect is a key indicator of N-oxide formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for unambiguously determining the chemical structure of complex molecules by revealing through-bond and through-space correlations between nuclei. For the characterization of Venetoclax impurities, particularly the hydroxylamine (B1172632) variant (VHA), Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in confirming the proposed structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to. By analyzing the HSQC spectrum of the VHA impurity, chemists can assign specific proton signals to their corresponding carbon signals, which is a crucial step in piecing together the molecular framework. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two to three bonds, between proton and carbon nuclei. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. For the VHA impurity, HMBC data would confirm the connectivity between key structural units, solidifying the assignment made from 1D NMR and HSQC data. researchgate.net

The combined data from these 2D NMR experiments provide definitive evidence for the covalent structure of the impurity.

Table 1: Illustrative 2D NMR Correlations for VCL-F (Venetoclax Hydroxylamine Variant) This table represents the type of data obtained from 2D NMR experiments for structural elucidation.

| Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) Signal (ppm) | Correlation Type | Structural Implication |

|---|---|---|---|

| δ 7.8 (Ar-H) | δ 125.0 (Ar-CH) | HSQC (¹JCH) | Assigns a specific aromatic proton to its carbon. |

| δ 3.5 (-CH₂-) | δ 55.0 (-CH₂-) | HSQC (¹JCH) | Confirms the chemical environment of an aliphatic methylene group. |

| δ 4.5 (-OCH₂-) | δ 150.0 (Ar-C) | HMBC (³JCH) | Establishes connectivity between a methylene group and an aromatic ring via an oxygen atom. |

| δ 8.1 (Ar-H) | δ 140.0 (Ar-C=O) | HMBC (³JCH) | Links an aromatic proton to a carbonyl carbon three bonds away, confirming a key functional group placement. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. During the analysis of Venetoclax oxidative stress degradation products, two potential impurities with similar molecular weights were observed. nih.gov HRMS analysis was critical in identifying these as the N-oxide (VNO) and hydroxylamine (VHA) impurities. mdpi.com The VNO impurity, for instance, showed a peak at m/z 884.37 in positive ion mode. nih.gov This accurate mass measurement helps to distinguish the impurity from other potential degradation products and confirms the addition of an oxygen atom to the parent Venetoclax molecule (Molecular Weight: ~868.44 g/mol ). pharmaffiliates.com

Table 2: HRMS Data for VCL-F Variants

| Impurity Variant | Ionization Mode | Observed m/z | Calculated Molecular Formula | Calculated Mass (Da) |

|---|---|---|---|---|

| Venetoclax N-Oxide (VNO) | Positive | 884.37 | C₄₅H₅₀ClN₇O₈S | 884.32 |

| Venetoclax Hydroxylamine (VHA) | Positive | ~884 | C₄₅H₅₀ClN₇O₈S | 884.32 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. For Venetoclax and its impurities, a characteristic fragmentation involves the cleavage of the molecule, with a major product ion observed at m/z 636.3. nih.gov In the analysis of the synthesized Venetoclax N-oxide (VNO) impurity, two key fragment peaks were observed. nih.gov One significant fragment was at m/z 866.38, corresponding to the loss of a water molecule (H₂O) from the parent ion. nih.gov This loss is a characteristic fragmentation pathway for N-oxides and provides strong evidence for the presence of this functional group in the VCL-F structure. Analysis of these pathways helps to pinpoint the exact location of the modification on the parent drug molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structures of Venetoclax degradation products have been determined using a combination of analytical techniques, including IR spectroscopy. mdpi.com For the VCL-F impurities, IR analysis would be used to confirm the presence of key functional groups and to detect changes relative to the Venetoclax parent structure. For the N-oxide variant, a characteristic N-O stretching vibration would be expected. In the hydroxylamine variant, the presence of O-H and N-O stretching bands would provide further structural confirmation.

Table 3: Expected IR Absorption Bands for VCL-F (N-Oxide Variant)

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Amide C=O | 1630 - 1680 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Sulfonyl S=O | 1300 - 1350 and 1140 - 1180 | Asymmetric & Symmetric Stretch |

| Amine N-Oxide N-O | 1200 - 1300 | Stretch |

Proposed Structures of VCL-F (Venetoclax Impurity) Variants (e.g., N-oxide, Hydroxylamine)

Forced degradation studies of Venetoclax under oxidative stress conditions revealed the formation of two potential impurities at levels of 8–10%, both possessing similar molecular weights. nih.govresearchgate.net Through extensive analysis, these impurities were identified and their structures were proposed and subsequently confirmed.

Venetoclax N-oxide (VNO): The first proposed structure is an N-oxide of the piperazine ring. The chemical name is 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide. semanticscholar.org This impurity forms through the oxidation of one of the nitrogen atoms on the piperazine moiety.

Venetoclax Hydroxylamine impurity (VHA): The second proposed structure is a hydroxylamine derivative. Its chemical name is 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide. semanticscholar.org It was determined that this impurity is formed from the Venetoclax N-oxide via a nih.govsemanticscholar.org Meisenheimer rearrangement. nih.govsemanticscholar.org

Confirmation of VCL-F (Venetoclax Impurity) Structure by Synthetic Correlation

To unequivocally confirm the structures elucidated by spectroscopic methods, the proposed impurities were independently synthesized and their analytical data were compared with those of the impurities isolated from the forced degradation samples. nih.govsemanticscholar.org

Synthesis of Venetoclax N-oxide (VNO): The VNO impurity was synthesized by the direct oxidation of Venetoclax. The reaction was carried out using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) as the solvent. nih.govresearchgate.net The resulting product matched the retention time in HPLC and the mass spectrum of the more polar impurity observed in the stressed sample, confirming its identity as the N-oxide. nih.gov

Synthesis of Venetoclax Hydroxylamine impurity (VHA): Following the confirmation of the VNO structure, the VHA impurity was synthesized from the VNO intermediate. The Venetoclax N-oxide was heated in water within a sealed tube. nih.govresearchgate.net This process induced a thermal nih.govsemanticscholar.org Meisenheimer rearrangement, converting the N-oxide into the corresponding hydroxylamine derivative. semanticscholar.org The synthesized VHA was then purified and co-injected with the stressed sample, showing identical retention times and mass, thereby confirming the structure of the second impurity. nih.gov

This synthetic correlation provides definitive proof of the proposed structures for the VCL-F oxidative impurities.

Table of Compounds Mentioned

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| Venetoclax | - | C₄₅H₅₀ClN₇O₇S |

| Venetoclax N-oxide | VNO | C₄₅H₅₀ClN₇O₈S |

Formation Pathways and Degradation Studies of Vcl F Venetoclax Impurity

Stress Degradation Studies of Venetoclax Leading to VCL-F Formation

To understand the chemical stability of Venetoclax, forced degradation studies are performed under conditions more severe than accelerated stability testing. These studies help in identifying potential degradation products and understanding their formation pathways. semanticscholar.orgnih.gov Venetoclax has been shown to be sensitive to acidic, basic, and oxidative conditions, while it remains relatively stable under photolytic and thermolytic stress. nih.govresearchgate.net

Oxidative stress is a significant factor in the degradation of Venetoclax, leading to the formation of VCL-F, which has been identified as Venetoclax N-oxide. semanticscholar.orgacs.org The piperazine (B1678402) moiety within the Venetoclax structure is susceptible to oxidation. nih.gov

Studies have shown that treating Venetoclax with hydrogen peroxide (H₂O₂) results in the formation of Venetoclax N-oxide. acs.orgnih.gov The extent of degradation and the amount of VCL-F formed are dependent on the concentration of the oxidizing agent and the duration of exposure. For instance, using a 0.3% H₂O₂ solution resulted in only 1% of the Venetoclax N-oxide impurity after 24 hours, while increasing the concentration to 10% led to the formation of 6-8% of the impurity after 36 hours. acs.org

| Oxidizing Agent | Concentration | Exposure Time | VCL-F (Venetoclax N-oxide) Formation |

| Hydrogen Peroxide | 0.3% | 24 hours | ~1% |

| Hydrogen Peroxide | 10% | 36 hours | 6-8% |

This table summarizes the formation of VCL-F under different oxidative stress conditions.

Venetoclax demonstrates instability in both acidic and basic environments, particularly at elevated temperatures. nih.gov

Under acidic conditions (e.g., 1 M HCl at 50°C), Venetoclax undergoes rapid degradation. nih.gov Greater than 5% degradation is observed within two days, and this increases to over 10% in three days. nih.gov The primary degradation pathway in acidic media involves the hydrolysis of the N-acylsulfonamide moiety. nih.gov

In basic conditions (e.g., 1 M NaOH at 50°C), degradation is even faster, with over 10% degradation occurring in just one day. nih.gov A significant number of degradation products are formed, although most are in low concentrations. nih.gov One of the key degradation pathways in basic solutions is the cyclization of the o-nitroaniline moiety, which results in the formation of a benzoimidazole N-oxide degradation product. nih.gov

| Condition | Reagent | Temperature | Degradation | Key Degradation Pathway |

| Acidic | 1 M HCl | 50°C | >10% in 3 days | N-acylsulfonamide hydrolysis |

| Basic | 1 M NaOH | 50°C | >10% in 1 day | o-nitroaniline moiety cyclization |

This table outlines the degradation of Venetoclax under hydrolytic stress conditions.

In contrast to its susceptibility to oxidative and hydrolytic stress, Venetoclax has been found to be relatively stable under photolytic and thermolytic stress conditions. researchgate.net Studies have shown that exposure to light and elevated temperatures alone (e.g., 50°C) does not result in significant degradation of the drug. nih.govresearchgate.net

Mechanistic Postulation of VCL-F Formation

The formation of VCL-F (Venetoclax N-oxide) and a related impurity, Venetoclax hydroxylamine (B1172632), is a result of specific chemical transformations involving the piperazine ring of the Venetoclax molecule. acs.orgnih.gov

The formation of Venetoclax N-oxide (VCL-F) occurs through the oxidation of the tertiary amine nitrogen atom in the piperazine ring. acs.orgnih.gov This reaction is facilitated by oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgnih.gov The addition of an oxygen atom to the nitrogen results in the formation of the N-oxide. acs.org The structure of this impurity has been confirmed through various analytical techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Venetoclax N-oxide can further undergo a thermal rearrangement known as the Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity. acs.orgnih.gov This process typically involves heating the N-oxide in a solvent like water. nih.gov The reaction proceeds via a semanticscholar.orgnih.gov-rearrangement, where the N-oxide undergoes homolytic dissociation to form diradical intermediates. acs.orgnih.gov This is followed by the formation of a C-N bond to yield the hydroxylamine product. nih.gov It has been demonstrated that heating Venetoclax N-oxide in water at reflux for 36 hours can produce the hydroxylamine impurity in yields of about 6-8%. acs.orgnih.gov

Other Potential Degradation Pathways Yielding VCL-F Analogues

Venetoclax is susceptible to degradation under various stress conditions, leading to the formation of several analogues. Forced degradation studies performed under acidic, basic, oxidative, and photolytic conditions have identified multiple degradation products. semanticscholar.orgnih.govnih.gov The stability of the Venetoclax molecule is particularly challenged in acidic and basic solutions, especially at elevated temperatures. mdpi.com

Acidic and Basic Hydrolysis: Under acidic conditions (e.g., 1 M HCl), Venetoclax degrades rapidly, with four main degradation products forming. nih.gov Similarly, exposure to basic conditions (e.g., 1 M NaOH) also leads to significant degradation, producing a high number of degradation products, though often in low concentrations. nih.gov These hydrolytic pathways can alter various functional groups on the Venetoclax molecule, yielding a range of analogues.

Oxidative Degradation: Oxidative stress is a significant pathway for the formation of Venetoclax analogues. nih.gov The piperazine moiety within the Venetoclax structure is susceptible to N-oxidation. nih.gov Studies using hydrogen peroxide (H₂O₂) have shown the formation of two major impurities with similar molecular weights. nih.govresearchgate.net These have been identified as:

Venetoclax N-oxide (VNO): Formed by the addition of an oxygen atom to the nitrogen of the piperazine ring. nih.gov

Venetoclax Hydroxylamine impurity (VHA): This analogue is formed through the nih.govveeprho.com Meisenheimer rearrangement of the initially formed Venetoclax N-oxide. researchgate.netacs.org This rearrangement occurs when VNO is heated in water. nih.govresearchgate.net

The formation of these oxidative analogues is dependent on the concentration of the oxidizing agent and the duration of exposure. For instance, in a 10% H₂O₂ solution, both VNO and VHA were formed at levels up to 6-8% after 36 hours. nih.gov

Dimerization: Another potential degradation pathway involves the dimerization of Venetoclax. This can occur through reactions with species originating from residual solvents like DMSO, or with formaldehyde, leading to the formation of dimeric analogues. mdpi.com

Table 1: Summary of Degradation Pathways and Resulting Venetoclax Analogues

| Stress Condition | Key Pathway | Resulting Analogues/Degradation Products | Reference |

|---|---|---|---|

| Acidic | Hydrolysis | Four major unidentified degradation products | nih.gov |

| Basic | Hydrolysis | Two major degradation products (B1, B2) and numerous minor ones | nih.gov |

| Oxidative | N-oxidation of piperazine ring | Venetoclax N-oxide (VNO) | mdpi.comnih.gov |

| Oxidative/Thermal | Meisenheimer Rearrangement | Venetoclax Hydroxylamine (VHA) from VNO | nih.govresearchgate.netacs.org |

| Solvent-Related | Dimerization | Dimeric structures linked via solvent fragments | mdpi.com |

Byproducts and Process-Related Impurities in Venetoclax Synthesis

The manufacturing process of Venetoclax is a multi-step synthesis where various byproducts and process-related impurities can be generated. veeprho.com Controlling these impurities is essential to ensure the purity and quality of the final drug substance. acs.org The development of a robust manufacturing process has focused on understanding and minimizing the formation of these impurities through process optimization and control of starting materials. acs.org

Several key reaction types in the Venetoclax synthesis have been identified as sources of impurities:

Suzuki Cross-Coupling: Early synthetic routes utilized Suzuki coupling reactions, which introduced highly toxic mutagenic and carcinogenic impurities that required stringent control to parts-per-million levels. acs.org

Amide Coupling: During the coupling reaction to form the amide bond, several process impurities were identified. A major impurity, the bisamide byproduct, was found to be difficult to remove through crystallization and its formation varied between batches. acs.org

Piperazine Alkylation: The alkylation of the piperazine intermediate can lead to the formation of a bis-adduct impurity where two Venetoclax precursors attach to the same piperazine ring. The formation of this dimer was controlled by adjusting the stoichiometry of the piperazine reactant. acs.org

Table 2: Selected Process-Related Impurities in Venetoclax Synthesis

| Impurity Name/Type | Stage of Formation | Mitigation Strategy | Reference |

|---|---|---|---|

| Bis-adduct impurity (33) | Piperazine Alkylation | Increase equivalents of piperazine reactant | acs.org |

| Bisamide impurity (49) | Amide Coupling | Process optimization and control | acs.org |

| Toxic mutagenic/carcinogenic impurities | Suzuki Cross-Coupling | Development of a new synthetic route avoiding this step | acs.org |

| Ester-related byproducts | Amide Coupling | Use of a more sterically hindered tert-butyl ester | acs.org |

Synthesis of Vcl F Venetoclax Impurity Reference Standards

Design of Synthetic Routes for VCL-F (Venetoclax Impurity)

The design of synthetic routes for Venetoclax impurities often originates from the API itself, mimicking degradation pathways or side reactions that occur during manufacturing or storage. A common strategy involves subjecting the Venetoclax molecule to stress conditions, such as oxidation, to generate and identify potential impurities.

A key synthetic pathway for generating oxidative impurities of Venetoclax involves a two-step process starting from the Venetoclax API. nih.govacs.orgresearchgate.net

Oxidation of Venetoclax: The first step is the direct oxidation of Venetoclax. This is designed to produce Venetoclax N-oxide (VNO), an impurity where an oxygen atom is added to the nitrogen of the piperazine (B1678402) ring. nih.govacs.orgresearchgate.net This targeted oxidation serves as a reliable method to produce a primary oxidative impurity.

Thermal Rearrangement: The synthesized Venetoclax N-oxide can then be used as a starting material for a subsequent reaction. Through a thermal process, VNO undergoes a nih.govacs.org Meisenheimer rearrangement to form a different, yet structurally related, compound: the Venetoclax hydroxylamine (B1172632) impurity (VHA). nih.govacs.orgresearchgate.net

This sequential synthetic design allows for the specific and controlled generation of two distinct, potential oxidative impurities from the parent drug molecule, providing the necessary reference standards for analytical method development and validation. nih.govresearchgate.net

Chemical Reagents and Reaction Conditions for VCL-F Synthesis

The successful synthesis of Venetoclax impurity reference standards relies on the careful selection of chemical reagents and precise control of reaction conditions. The conditions for the synthesis of the oxidative impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), have been explicitly detailed.

For the synthesis of VNO, Venetoclax is treated with an oxidizing agent in a suitable solvent. acs.org A common choice is meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (DCM). nih.govacs.orgresearchgate.net The reaction is typically performed at a reduced temperature to control reactivity and minimize side products. acs.org

The subsequent conversion of VNO to VHA is achieved through a thermal rearrangement in a sealed tube with water as the solvent, heated at a high temperature for an extended period. nih.govresearchgate.net

The specific reagents and conditions are summarized in the table below.

| Target Compound | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Venetoclax N-oxide (VNO) | Venetoclax | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 10–15 °C | 30 min | Not specified |

| Venetoclax hydroxylamine impurity (VHA) | Venetoclax N-oxide (VNO) | Water | Water | 100–110 °C | 36 h | ~6–8% |

This table summarizes the reagents and conditions for the laboratory-scale synthesis of Venetoclax oxidative impurities.

Purification Strategies for Synthesized VCL-F Standards

After synthesis, the crude reaction mixture contains the desired impurity along with unreacted starting materials, reagents, and potential byproducts. Therefore, a robust purification strategy is essential to isolate the impurity reference standard with a high degree of purity.

For Venetoclax impurities, chromatographic techniques are the primary methods of purification.

Column Chromatography: This technique is utilized for the initial purification of the synthesized products. For instance, after the synthesis of the VHA impurity, the product was purified by column chromatography. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the high purity required for a reference standard, preparative HPLC is often employed. acs.org This method allows for the isolation of specific impurity peaks from enriched samples obtained from stress testing or crude synthetic batches. acs.org

A specific preparative HPLC system used for the purification of a Venetoclax impurity involved the following components:

| Parameter | Specification |

| System | Waters 2545 Preparative HPLC |

| Column | Phenomenex Luna C18 (50 x 250 mm, 10 μm) |

| Detector | PDA2996 |

| Mobile Phase A | 0.1% aqueous trifluoroacetic acid |

| Mobile Phase B | 1:1 mixture of acetonitrile (B52724) and methanol |

This table details the setup for the preparative HPLC purification of a Venetoclax impurity standard.

The purity of the isolated standard is then confirmed using various analytical techniques, including HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Analytical Method Development and Validation for Vcl F Venetoclax Impurity Quantification

Chromatographic Techniques for VCL-F (Venetoclax Impurity) Separation

Chromatographic techniques are fundamental for separating VCL-F from the Venetoclax API and other related substances. The complexity of the Venetoclax molecule and the potential for multiple structurally similar impurities demand high-resolution separation methods. nih.govacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a widely adopted technique for the analysis of Venetoclax and its impurities. nih.govfda.gov Researchers have developed stability-indicating HPLC methods capable of resolving Venetoclax from its process-related and degradation impurities. nih.gov

One such method utilized an X-Bridge Phenyl column (150 mm × 4.6 mm, 3.5 μm) with a gradient elution program. nih.gov The mobile phase consisted of a buffer (0.02 mM Disodium hydrogen phosphate, pH 8.0) and acetonitrile (B52724) in varying ratios. nih.gov Detection is typically carried out using a PDA detector set at a wavelength where both the API and the impurity exhibit significant absorbance, such as 280 nm or 245 nm. nih.govnih.gov Another developed isocratic HPLC method employed a Perkin C8 column (15cm x 4.6mm, 5µ) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) and acetonitrile (55:45 v/v), achieving a retention time of 4.19 minutes for Venetoclax at a detection wavelength of 286 nm. ijraset.com

These methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness, ensuring their suitability for routine quality control in pharmaceutical industries. nih.govijraset.com

Table 1: Example HPLC Method Parameters for Venetoclax Impurity Analysis

| Parameter | Condition 1 nih.gov | Condition 2 ijraset.com | Condition 3 nih.gov |

|---|---|---|---|

| Column | X-Bridge Phenyl (150 mm × 4.6 mm, 3.5 μm) | Perkin C8 (150 mm x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 mm x 50 mm, 10 µm) |

| Mobile Phase A | 0.02 mM Na2HPO4 (pH 8.0): Acetonitrile (80:20 v/v) | 25 mM Ammonium Acetate (pH 3.0) | 0.1% aqueous Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile: Buffer (75:25 v/v) | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Isocratic (Buffer:ACN 55:45 v/v) | Gradient |

| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |

| Detection (UV) | 280 nm | 286 nm | 245 nm |

| Column Temperature | 30°C | 40°C | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. mdpi.comnih.gov These characteristics are particularly beneficial for resolving closely eluting impurities like VCL-F from the main Venetoclax peak.

A stability-indicating UHPLC method was developed using an Acquity UPLC CSH C18 column (1.7 μm, 100 mm × 2.1 mm). mdpi.com The method employed a gradient elution with a mobile phase consisting of 10 mM ammonium bicarbonate (pH 6.0) and acetonitrile, at a flow rate of 0.6 mL/min and a column temperature of 60°C. mdpi.com This UPLC method proved effective in separating Venetoclax from degradation products generated under various stress conditions (acidic, basic, oxidative). mdpi.comnih.gov The use of smaller particle size columns (sub-2 µm) in UPLC systems leads to sharper and more efficient peaks, facilitating the accurate quantification of low-level impurities. mdpi.commdpi.com

Method Scouting and Optimization

The development of a robust and reliable chromatographic method for VCL-F quantification is a systematic process involving method scouting and optimization, often guided by Analytical Quality by Design (AQbD) principles. nih.govacs.org This approach ensures that the method is well-understood and performs consistently throughout its lifecycle.

Key parameters are evaluated and optimized during this phase:

Column Chemistry : Different stationary phases are screened to find the optimal selectivity for VCL-F and other impurities. Studies have compared various C18 columns (e.g., UPLC BEH C18, UPLC CSH C18) and Phenyl columns. nih.govresearchgate.net C18 columns were generally found to be the most promising for separating Venetoclax and its degradation products. nih.gov

Mobile Phase pH : The pH of the mobile phase is a critical factor affecting the retention and peak shape of ionizable compounds like Venetoclax. Research indicates that a mobile phase pH in the range of 6 to 8 provides the best peak shape for Venetoclax. nih.gov

Temperature : Column temperature influences solvent viscosity, reaction kinetics, and chromatographic selectivity. A high column temperature (e.g., 50°C or 60°C) can improve peak efficiency but must be balanced against the potential for analyte degradation and column longevity. mdpi.comnih.gov

Gradient Profile : The gradient slope and duration are optimized to achieve the necessary resolution between all relevant peaks, including VCL-F, within a reasonable analysis time. For complex mixtures of degradation products, the gradient may be split into multiple steps to fine-tune the separation of critical pairs of impurities. nih.govacs.org

Hyphenated Techniques for VCL-F (Venetoclax Impurity) Detection and Quantification

Hyphenated techniques, which couple the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable tools for the definitive identification and trace-level quantification of impurities like VCL-F.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the structural elucidation of unknown impurities and for confirming the identity of known ones. mdpi.com In the context of Venetoclax, LC-MS has been used to analyze samples from forced degradation studies. mdpi.comnih.gov By coupling a UPLC system to a mass spectrometer, researchers can obtain the mass-to-charge ratio (m/z) of impurities as they elute from the column. mdpi.com

For instance, in the identification of oxidative impurities of Venetoclax, LC-MS analysis was performed on stressed samples. The analysis in positive ion mode revealed molecular ions that helped in proposing the structures of the impurities. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and further confirming the identity of impurities like VCL-F. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even higher degree of sensitivity and selectivity, making it the gold standard for quantifying low levels of substances in complex matrices. nih.govjyoungpharm.org This technique is particularly useful for quantifying trace-level genotoxic impurities or for therapeutic drug monitoring. researchgate.netmsacl.org

In an LC-MS/MS method, a specific precursor ion (e.g., the molecular ion of VCL-F) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. mdpi.comjyoungpharm.org

Validated LC-MS/MS methods for Venetoclax have been developed using transitions such as m/z 868.3 → 636.3 or m/z 868.12 → 321.54 for the parent drug, with a deuterated internal standard (e.g., Venetoclax-d8) used for accurate quantification. nih.govjyoungpharm.org A similar approach would be applied for VCL-F, where specific precursor-product ion transitions would be identified and optimized to create a highly sensitive and selective quantification method.

Table 2: Example LC-MS/MS Method Parameters for Venetoclax Analysis

| Parameter | Condition 1 nih.gov | Condition 2 jyoungpharm.org | Condition 3 mdpi.com |

|---|---|---|---|

| Chromatography | UPLC | HPLC | UPLC |

| Column | ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) | Zorbax SB C18 (75 x 4.6 mm, 3.5 µm) | ACQUITY UPLC BEH C18 |

| Ionization Mode | Not Specified | MRM Positive Ion Mode | MRM Mode |

| Precursor Ion (m/z) | 868.3 | 868.12 | 868.5 |

| Product Ion (m/z) | 636.3 | 321.54 | 321.0 |

| Internal Standard | Venetoclax-d8 | Venetoclax-D8 (VXD8) | Venetoclax-d8 |

| IS Transition (m/z) | 876.3 → 644.3 | 876.9 → 329.7 | 875.5 → 321.0 |

Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is a powerful and indispensable tool for the identification and structural characterization of unknown impurities such as VCL-F. researchgate.net This hybrid mass spectrometry technique combines the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight (TOF) analyzer. researchgate.net

In the context of analyzing Venetoclax impurities, LC-Q-TOF-MS is employed following forced degradation studies (exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light) to identify potential degradants. researchgate.netproquest.com The process involves:

Chromatographic Separation: An LC system separates VCL-F from the parent Venetoclax molecule and other impurities.

High-Resolution Mass Measurement: The Q-TOF-MS provides highly accurate mass measurements of the molecular ions of the impurities. This data is crucial for determining the elemental composition of an unknown compound like VCL-F.

Tandem MS (MS/MS) for Structural Elucidation: The instrument can select the VCL-F precursor ion, induce fragmentation in a collision cell, and then measure the accurate masses of the resulting product ions. By analyzing these fragmentation patterns, scientists can deduce the chemical structure of the impurity.

For instance, in a study identifying degradation products of Venetoclax, LC-Q-TOF-MS was used to propose structures for new impurities formed under acidic and oxidative stress. researchgate.net This same methodology would be applied to definitively identify and characterize the VCL-F impurity, providing crucial information for controlling it in the drug substance. researchgate.netproquest.com

Principles of Quality by Design (QbD) in Analytical Method Development for Impurities

The development of a robust and reliable analytical method for quantifying impurities like VCL-F is best achieved through a systematic framework known as Analytical Quality by Design (AQbD). acs.orgresearchgate.net This approach moves away from traditional trial-and-error method development and instead focuses on a deep understanding of the method variables and their impact on performance. nih.govresearchgate.net The key stages of the AQbD process for a VCL-F quantification method are:

Defining the Analytical Target Profile (ATP): The first step is to define the goals for the method. For VCL-F, the ATP would specify the required performance characteristics, such as the need to quantify the impurity at a specific reporting threshold, and the required accuracy and precision. nih.gov For example, an ATP might state: "The method must be a stability-indicating UHPLC method capable of accurately quantifying VCL-F in the presence of Venetoclax and other degradation products with a resolution of more than 2.0." acs.orgnih.gov

Critical Quality Attributes (CQAs) and Risk Assessment: The method's critical performance characteristics (e.g., resolution, peak tailing, sensitivity) are identified. A risk assessment, often visualized with an Ishikawa (fishbone) diagram, is performed to identify method parameters (e.g., mobile phase pH, column temperature, gradient slope) that could potentially impact these CQAs. smatrix.com

Method Optimization and Design of Experiments (DoE): Statistical Design of Experiments (DoE) is used to systematically study the effects of the identified high-risk parameters and their interactions. This allows for the efficient optimization of the analytical method.

Method Operable Design Region (MODR): The knowledge gained from DoE is used to establish an MODR. The MODR is a multidimensional space of method parameters within which the method is proven to perform robustly and meet the ATP requirements. Working within this region ensures the method is reliable for routine use. researchgate.net

Control Strategy and Lifecycle Management: A control strategy, including system suitability tests, is defined to ensure the method performs as expected over its entire lifecycle.

This QbD approach was successfully applied to develop a stability-indicating method for Venetoclax and its degradation products, ensuring the method was robust and fit for its intended purpose. acs.orgresearchgate.net

Method Validation Parameters

Once a method for quantifying VCL-F is developed, it must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for routine use. nih.govsmatrix.com The core validation parameters for an impurity quantification method are detailed below.

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. For VCL-F, this would be demonstrated by showing that its chromatographic peak is well-resolved from the Venetoclax peak and any other related substances. researchgate.net

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity like VCL-F, this is typically assessed from the reporting limit up to 120% of the specification limit. A high correlation coefficient (R²) is required to prove linearity. ijraset.comnih.gov

| Parameter | Result |

| Analyte | VCL-F (as exemplified by Venetoclax impurity data) |

| Range | LOQ - 150% of specification limit |

| Regression Equation | y = 996.73x + 607.34 ijraset.com |

| Correlation Coefficient (R²) | > 0.999 nih.gov |

Accuracy: Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a sample with known amounts of the VCL-F impurity standard at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percent recovery. researchgate.net

Repeatability (Precision): This parameter measures the precision of the method under the same operating conditions over a short interval. It is typically expressed as the relative standard deviation (%RSD) of a series of measurements. Inter-day precision is also assessed to understand variability over different days. researchgate.net

| Level | Accuracy (% Recovery) | Repeatability (%RSD) |

| LOQ | 96.0% - 106.3% researchgate.net | < 5.0% |

| 100% | 97.6% - 106.0% nih.gov | < 2.0% |

| 150% | 98.0% - 105.0% researchgate.net | < 2.0% |

Limit of Quantification (LOQ): The LOQ is the lowest amount of VCL-F in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ must be at or below the reporting threshold. ijraset.com The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. ijraset.com

| Parameter | Result |

| Limit of Detection (LOD) | 0.03 µg/ml ymerdigital.com |

| Limit of Quantification (LOQ) | 0.1 µg/ml ymerdigital.com |

By rigorously validating these parameters, the analytical method for VCL-F is proven to be reliable, accurate, and suitable for its intended purpose in the quality control of Venetoclax.

Impurity Control Strategies for Vcl F Venetoclax Impurity

Process Control and Optimization to Minimize VCL-F Formation

Effective control of VCL-F begins with a deep understanding and meticulous management of the Venetoclax manufacturing process. Modern approaches to process control, such as Quality by Design (QbD) and Process Analytical Technology (PAT), are instrumental in minimizing the formation of impurities.

Quality by Design (QbD): This systematic approach involves defining a quality target product profile (QTPP) and identifying critical quality attributes (CQAs) of the drug substance. evotec.com By understanding the relationship between critical process parameters (CPPs) and CQAs, a design space can be established where the manufacturing process consistently produces Venetoclax with minimal levels of VCL-F. The QbD framework encourages a proactive approach to quality, building it into the process from the outset. pharmatimesofficial.com

Process Analytical Technology (PAT): PAT enables real-time monitoring and control of the manufacturing process. pharmatimesofficial.com By implementing in-line or on-line analytical tools, key parameters that may influence the formation of VCL-F can be tracked continuously. This allows for immediate adjustments to be made, preventing deviations that could lead to increased impurity levels.

Optimization of Reaction Conditions: The formation of process-related impurities is often sensitive to reaction conditions. A Design of Experiments (DoE) approach can be utilized to systematically study the impact of variables such as temperature, pressure, reaction time, and reagent stoichiometry on the formation of VCL-F. pharmatimesofficial.com This allows for the identification of optimal conditions that favor the desired reaction pathway while minimizing the generation of unwanted by-products.

Selection of Raw Materials and Reagents

The quality of starting materials and reagents plays a pivotal role in the impurity profile of the final API. Impurities present in raw materials can be carried through the synthetic process and contaminate the final product.

Sourcing and Qualification: A comprehensive program for sourcing and qualifying vendors of raw materials is essential. This includes thorough testing of incoming materials to ensure they meet predefined specifications for purity and are free from contaminants that could contribute to the formation of VCL-F. pharmamanufacturing.com Establishing a strong relationship with suppliers and having a clear understanding of their manufacturing processes can further mitigate risks.

Purity of Solvents and Reagents: The use of high-purity solvents and reagents is crucial. gmpinsiders.com Residual solvents and impurities in lower-grade materials can participate in side reactions, leading to the formation of unexpected impurities. gmpinsiders.com Therefore, stringent specifications for all materials used in the synthesis of Venetoclax are necessary.

| Material Type | Key Considerations for VCL-F Control | Rationale |

|---|---|---|

| Starting Materials | High purity with well-defined impurity profile. | Impurities in starting materials can be carried through the synthesis. |

| Reagents | Use of selective and high-purity reagents. | Minimizes side reactions that could lead to VCL-F formation. |

| Solvents | High-purity, low residual impurities. | Prevents solvent-related side reactions and contamination. gmpinsiders.com |

| Catalysts | High activity and selectivity; efficient removal post-reaction. | Reduces the potential for catalytic side reactions and metal contamination. gmpinsiders.com |

Strategies for Impurity Rejection during Synthesis

Even with optimized process controls and high-quality raw materials, the formation of some level of impurities is often unavoidable. Therefore, effective strategies for their removal during the synthesis are critical.

Crystallization: Crystallization is a powerful purification technique used to isolate the desired API from impurities. nih.gov The process can be designed to selectively crystallize Venetoclax, leaving impurities like VCL-F in the mother liquor. The effectiveness of impurity rejection through crystallization depends on factors such as solvent selection, cooling rate, and agitation. A systematic approach to developing the crystallization process can significantly enhance the purity of the final product. acs.org

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques can be employed. pharmatimesofficial.com Preparative high-performance liquid chromatography (HPLC) can offer high selectivity for separating structurally similar compounds. While often more resource-intensive than crystallization, it can be a necessary step to achieve the required purity levels for the API.

Washing and Filtration: After crystallization, efficient washing of the isolated solid is crucial to remove residual mother liquor that contains dissolved impurities. nih.gov The choice of wash solvent is important to ensure it removes impurities without dissolving a significant amount of the product.

Stability Testing Protocols for Venetoclax Drug Substance and Products

Stability testing is essential to ensure that the quality, safety, and efficacy of Venetoclax are maintained throughout its shelf life. These studies are designed to detect any changes in the drug substance or product over time, including the formation of degradation products.

Forced Degradation Studies: To understand the potential degradation pathways of Venetoclax and to develop a stability-indicating analytical method, forced degradation studies are performed. nih.gov These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. researchgate.net By identifying the degradation products formed under these stress conditions, analytical methods can be developed to specifically detect and quantify them.

Stability-Indicating Analytical Methods: A validated stability-indicating analytical method is crucial for monitoring the levels of impurities, including VCL-F, during stability studies. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.govresearchgate.net The method must be able to separate the active ingredient from all potential impurities and degradation products.

Long-Term and Accelerated Stability Studies: Venetoclax drug substance and drug product are subjected to long-term and accelerated stability studies under controlled temperature and humidity conditions as per ICH guidelines. These studies provide data to establish the retest period for the drug substance and the shelf life for the drug product.

| Study Type | Typical Conditions | Purpose |

|---|---|---|

| Forced Degradation | Acidic (e.g., 1M HCl), Basic (e.g., 1M NaOH), Oxidative (e.g., 3% H2O2), Thermal (e.g., 50°C), Photolytic (e.g., UV/Vis light) | To identify potential degradation products and pathways; to develop and validate a stability-indicating method. researchgate.net |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | To predict the long-term stability and to support the proposed shelf life. |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for the proposed shelf life | To establish the shelf life and storage conditions for the drug product. |

Regulatory Framework and Compliance for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States, as well as by many other countries. These guidelines provide a scientific and risk-based approach to the control of impurities.

The ICH Q3A guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. knorspharma.comeuropeanpharmaceuticalreview.comeuropa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.

Key aspects of ICH Q3A include:

Classification of Impurities: Impurities are categorized as organic, inorganic, and residual solvents. europa.eu

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission.

Identification Threshold: This is the level above which the structure of an impurity must be determined.

Qualification Threshold: This is the level above which an impurity's biological safety must be established.

The thresholds are determined by the maximum daily dose of the drug substance, as detailed in the table below.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

For VCL-F, as an impurity in the Venetoclax drug substance, its levels must be controlled within these thresholds. Any amount of VCL-F exceeding the identification threshold would necessitate its structural elucidation, and levels above the qualification threshold would require toxicological studies to ensure its safety.

The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. pharmacopeia.cnuspbpep.compharmtech.comregulations.gov Solvents are classified into three classes based on their toxicity and environmental impact.

Class 1 Solvents: These are solvents to be avoided, as they are known or strongly suspected human carcinogens and environmental hazards. pharmacopeia.cnspectroscopyeurope.comfederalregister.gov Their use should be restricted unless strongly justified. pharmacopeia.cnpharmtech.comregulations.gov

Class 2 Solvents: These solvents have inherent toxicity and their levels should be limited. regulations.govspectroscopyeurope.com The guideline provides Permitted Daily Exposure (PDE) values for these solvents.

Class 3 Solvents: These solvents have low toxic potential and are considered less of a risk to human health. pharmtech.comveeprho.com

The manufacturing process of Venetoclax may involve the use of various solvents. Any residual amounts of these solvents that could potentially lead to the formation of or be present alongside VCL-F must be controlled according to the limits specified in ICH Q3C.

Below is a table illustrating the classification and limits for some common solvents.

| Solvent Class | Example Solvents | Concentration Limit (ppm) |

| Class 1 | Benzene, Carbon tetrachloride | 2, 4 |

| Class 2 | Acetonitrile (B52724), Methanol | 410, 3000 |

| Class 3 | Ethanol, Acetone | 5000, 5000 |

The ICH Q14 guideline, which complements ICH Q2 (Validation of Analytical Procedures), describes a science and risk-based approach for developing and maintaining analytical procedures. europa.eusynzeal.compharmaffiliates.comyoutube.comfda.govgmp-compliance.org This is crucial for the accurate detection and quantification of impurities like VCL-F.

The guideline outlines two approaches to analytical procedure development:

Minimal (Traditional) Approach: This involves identifying the attribute to be tested, selecting the appropriate technology, and assessing the method's performance characteristics. edqm.eu

Enhanced Approach: This is a more systematic approach that includes risk and knowledge assessments to identify method parameters and their impact on the analysis. youtube.comedqm.eu

A well-developed and validated analytical procedure is essential for monitoring and controlling the levels of VCL-F in Venetoclax, ensuring that it remains within the specified limits. The control strategy for the analytical procedure should ensure its fitness for purpose throughout its lifecycle. europa.eugmp-compliance.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. usp.orggmp-compliance.orguspnf.com This is particularly relevant if the chemical structure of VCL-F suggests potential genotoxicity.

The guideline outlines a process for:

Hazard Assessment: Evaluating the mutagenic potential of an impurity through computational (in silico) and/or experimental (in vitro, in vivo) methods.

Risk Characterization: Determining an acceptable intake for the mutagenic impurity, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. usp.orguspnf.com

Control Strategy: Implementing measures to ensure the impurity is maintained at or below the acceptable limit.

If VCL-F is identified as a potentially genotoxic impurity, a thorough assessment according to ICH M7 would be required to establish a safe level and implement appropriate controls.

Global Pharmacopoeial Standards (e.g., USP, EP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official public standards for medicines and other articles. europa.eu They contain general chapters and specific monographs that outline requirements for the quality control of drug substances and products, including limits for impurities.

United States Pharmacopeia (USP): The USP General Chapter <1086> "Impurities in Official Articles" provides definitions and concepts for controlling impurities. pharmacopeia.cnuspbpep.com It works in conjunction with specific monographs that may set limits for known impurities. The USP also has General Chapter <476> "Organic Impurities in Drug Substances and Drug Products" which aligns with ICH Q3A and Q3B guidelines. gmp-compliance.orguspnf.com

European Pharmacopoeia (EP): The EP has a general monograph "Substances for pharmaceutical use" and a general chapter "Control of impurities in substances for pharmaceutical use" which are mandatory and align with ICH Q3A concepts. europa.eu For elemental impurities, General Chapter 5.20 refers to ICH Q3D. edqm.eu The EP also has specific chapters for the analysis of certain types of impurities, such as N-nitrosamines. europeanpharmaceuticalreview.comspectroscopyeurope.com

For VCL-F to be acceptable in Venetoclax that is marketed in regions where these pharmacopoeias are official, it must comply with the general principles and any specific limits for impurities outlined in the relevant monographs.

Importance of Certified Impurity Standards for Regulatory Submissions

Certified impurity standards are highly characterized materials of known purity that are used as references in analytical testing. pharmaregulatory.in Their use is critical for the accurate identification and quantification of impurities like VCL-F, and they are a key component of regulatory submissions.

The importance of certified impurity standards lies in their role in:

Method Validation: They are essential for validating the accuracy, precision, and specificity of analytical methods used to control impurities. knorspharma.com

Quality Control: They serve as benchmarks in routine quality control testing to ensure that the levels of impurities in each batch of a drug substance are within acceptable limits. pharmaffiliates.com

Regulatory Compliance: Regulatory agencies such as the FDA and EMA require the use of well-characterized reference standards for the control of impurities. knorspharma.compharmtech.com Failure to use appropriate standards can lead to delays or rejection of regulatory submissions. pharmtech.com

Ensuring Drug Safety and Efficacy: By enabling accurate measurement of impurities, these standards help to ensure that pharmaceutical products are safe and effective for patients. pharmaffiliates.com

For VCL-F, a certified reference standard would be necessary to develop and validate an analytical method for its control in Venetoclax, providing confidence in the reported impurity levels to regulatory authorities.

Future Research Directions and Advanced Analytical Approaches

Development of Novel Analytical Techniques for Trace-Level VCL-F Detection

The detection and quantification of trace-level impurities are critical for meeting stringent regulatory standards, which mandate reporting impurities at levels as low as 0.05% and identifying them at 0.10% for most drug substances. acs.org While established methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are standard for monitoring Venetoclax impurities, the drive for greater sensitivity and efficiency is leading to the exploration of novel analytical technologies. veeprho.com

Forced degradation studies are essential for developing these methods, as they generate the degradation products that the analytical technique must be able to resolve from the parent compound. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with advanced mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), has already been instrumental in identifying new degradation impurities of Venetoclax under various stress conditions. researchgate.netacs.org These methods offer higher resolution, faster analysis times, and the accurate mass measurements needed for structural elucidation of unknown impurities. researchgate.net

Future advancements are likely to focus on several key areas:

Enhanced Sensitivity: Developing methods with even lower limits of detection (LOD) and quantification (LOQ) to identify impurities at minute levels, which is crucial as therapeutic doses and regulatory thresholds evolve. smatrix.com

Hyphenated Techniques: Expanding the use of sophisticated hyphenated techniques, such as LC-NMR and multidimensional chromatography (e.g., LCxLC), to provide unambiguous structural information for complex impurities without the need for time-consuming isolation.

Novel Detectors: Investigating alternative detection methods that may offer greater universality or selectivity for specific types of impurities that are difficult to detect with standard UV or mass spectrometry detectors. ucalgary.ca

Sorptive Sample Preparation: Implementing novel sorptive sample preparation techniques that can selectively extract and preconcentrate trace-level analytes from complex matrices, thereby improving the sensitivity and reliability of downstream analysis. chromatographyonline.com

The table below summarizes the progression from current standard methods to novel and future techniques for trace-level impurity detection.

| Technique Category | Specific Method | Key Advantages for Trace-Level Detection | Status |

|---|---|---|---|

| Standard Liquid Chromatography | HPLC with UV/PDA Detector | Robust, widely available, suitable for routine quality control. nih.gov | Current Standard |

| Advanced Liquid Chromatography | UHPLC-MS/MS | Higher speed, resolution, and sensitivity compared to HPLC; suitable for TDM. nih.gov | Current Advanced |

| High-Resolution Mass Spectrometry | LC-Q-TOF-MS | Provides accurate mass measurements for identification and characterization of unknown impurities. researchgate.net | Current Advanced |

| Future/Emerging Techniques | Supercritical Fluid Chromatography (SFC) | Offers different selectivity and can be a "greener" alternative to LC. ucalgary.ca | Future Direction |

| Future/Emerging Techniques | LC-NMR | Allows for direct structural elucidation of impurities without isolation. | Future Direction |

Computational Modeling and Prediction of Impurity Formation

Computational chemistry and predictive modeling represent a significant frontier in impurity management. By simulating the chemical environment of Venetoclax, these models can predict its degradation pathways and the likelihood of the formation of specific impurities like VCL-F under various conditions. While forced degradation studies provide empirical data on impurity formation, computational models offer a proactive, theoretical approach to understanding these processes at a molecular level. researchgate.netnih.gov

For instance, the formation of the Venetoclax hydroxylamine (B1172632) impurity (VHA) occurs through a veeprho.comnih.gov Meisenheimer rearrangement of Venetoclax N-oxide (VNO). acs.orgnih.gov Computational models could be developed to calculate the activation energies and reaction thermodynamics for this and other potential degradation reactions. This would allow researchers to predict which impurities are most likely to form and under what specific stress conditions (e.g., pH, temperature, presence of oxidants).

Future research in this area will likely involve:

Quantum Mechanics (QM) Simulations: Using QM methods to model reaction mechanisms and transition states to accurately predict degradation pathways.

Molecular Dynamics (MD) Simulations: Simulating the interaction of Venetoclax with excipients in a formulation to predict potential incompatibilities that could lead to impurity formation.

Predictive Software Tools: Employing software that can predict the pKa, solubility, and ionization states of a molecule across a pH spectrum, which is crucial for developing stability-indicating analytical methods and understanding pH-dependent degradation. nih.govacs.org

Machine Learning Algorithms: Training algorithms on existing degradation data to identify patterns and predict impurity profiles for new formulations or under new storage conditions.

By predicting which impurities are likely to form, computational models can guide the development of targeted analytical methods and inform the design of more stable drug formulations from the outset.

Green Chemistry Approaches to Minimize Impurity Generation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact, improve safety, and enhance process efficiency. nih.gov These principles are directly relevant to minimizing the generation of impurities. A more efficient and controlled chemical synthesis inherently produces fewer byproducts and impurities, leading to a purer final product and reducing the need for extensive purification steps. acs.org

Future green chemistry approaches to further minimize impurities in Venetoclax synthesis could include:

Catalyst Optimization: Investigating the use of more efficient and selective catalysts, such as polymer-supported palladium, which can simplify catalyst recovery and reduce metal traces in the final product. ccspublishing.org.cn

Alternative Solvent Systems: Replacing traditional organic solvents with greener alternatives (e.g., water, ionic liquids, supercritical fluids) that can alter reaction pathways and potentially reduce the formation of certain impurities.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing. This technology allows for precise control over reaction parameters (temperature, pressure, reaction time), which can lead to higher yields, improved purity profiles, and enhanced safety.

One-Pot Syntheses: Designing synthetic routes that combine multiple reaction steps into a single "pot" without isolating intermediates. This reduces waste, saves energy, and can minimize the opportunities for impurity formation between steps. nih.gov

By focusing on atom economy and designing reactions that are inherently more selective, green chemistry offers a proactive strategy to prevent the formation of VCL-F and other impurities at their source.

Expanding Understanding of Complex Impurity Profiles in Venetoclax Formulations